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Compound of Interest

Compound Name:

2-(2-

Chlorophenyl)cyclopropanecarbox

ylic acid

Cat. No.: B049680 Get Quote

Disclaimer: Extensive searches for the crystal structure of 2-(2-
Chlorophenyl)cyclopropanecarboxylic acid in publicly available crystallographic databases

and scientific literature did not yield a definitive crystal structure. Therefore, this guide presents

a detailed analysis of the closely related and well-characterized compound, trans-2-

phenylcyclopropanecarboxylic acid, as a representative example for researchers, scientists,

and drug development professionals. The methodologies and data presentation formats

provided herein are directly applicable to the analysis of similar small molecule crystal

structures.

Introduction
Cyclopropanecarboxylic acid derivatives are of significant interest in medicinal chemistry due to

their unique conformational constraints and metabolic stability. The substituent pattern on the

phenyl ring can significantly influence the molecule's pharmacological and pharmacokinetic

properties. Understanding the three-dimensional arrangement of these molecules in the solid

state through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR)

studies and rational drug design. This guide provides a technical overview of the crystal

structure of trans-2-phenylcyclopropanecarboxylic acid, including crystallographic data, the

experimental protocol for its determination, and a logical workflow for such analyses.
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Crystallographic Data Summary
The crystallographic data for trans-2-phenylcyclopropanecarboxylic acid is summarized in the

tables below. This data provides a quantitative description of the unit cell, and key

intramolecular bond lengths and angles, offering insight into the molecule's geometry.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₁₀H₁₀O₂

Formula weight 162.18

Temperature 293(2) K

Wavelength 1.54178 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 10.898(2) Å

b 5.865(1) Å

c 13.593(3) Å

α 90°

β 108.58(3)°

γ 90°

Volume 823.5(3) Å³

Z 4

Calculated density 1.307 Mg/m³

Absorption coefficient 0.743 mm⁻¹

F(000) 344

Crystal size 0.40 x 0.20 x 0.10 mm

Theta range for data collection 4.1 to 68.0°

Index ranges -12 ≤ h ≤ 12, -6 ≤ k ≤ 0, -16 ≤ l ≤ 0

Reflections collected 1588

Independent reflections 1468 [R(int) = 0.021]
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Completeness to theta = 68.0° 99.1 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1468 / 0 / 109

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.121

R indices (all data) R1 = 0.053, wR2 = 0.130

Largest diff. peak and hole 0.18 and -0.17 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

C1 - C2 1.512(2)

C1 - C3 1.515(2)

C2 - C3 1.559(2)

C1 - C4 1.481(2)

C4 - O1 1.213(2)

C4 - O2 1.314(2)

C2 - C5 1.493(2)

C5 - C6 1.388(2)

C5 - C10 1.391(2)

Table 3: Selected Bond Angles (°)
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Angle Degrees (°)

C2 - C1 - C3 61.5(1)

C2 - C1 - C4 119.8(1)

C3 - C1 - C4 118.9(1)

C1 - C2 - C3 59.0(1)

C1 - C2 - C5 121.5(1)

C3 - C2 - C5 119.6(1)

O1 - C4 - O2 123.1(1)

O1 - C4 - C1 122.0(1)

O2 - C4 - C1 114.9(1)

Experimental Protocols
The following sections detail the methodologies for the synthesis of trans-2-

phenylcyclopropanecarboxylic acid and the subsequent determination of its crystal structure.

Synthesis of trans-2-Phenylcyclopropanecarboxylic
Acid
A common method for the synthesis of this compound is via the Simmons-Smith

cyclopropanation of a substituted styrene, followed by oxidation. A typical procedure is as

follows:

Preparation of the Cyclopropyl Intermediate: To a solution of ethyl cinnamate in anhydrous

dichloromethane, a solution of diethylzinc and diiodomethane is added dropwise at 0 °C

under an inert atmosphere. The reaction mixture is stirred at room temperature for several

hours.

Work-up and Purification: The reaction is quenched by the slow addition of saturated

aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over
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anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product,

ethyl 2-phenylcyclopropanecarboxylate, is purified by column chromatography on silica gel.

Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid by

refluxing with a solution of potassium hydroxide in a mixture of ethanol and water.

Isolation and Crystallization: After cooling, the reaction mixture is acidified with hydrochloric

acid. The precipitated solid is collected by filtration, washed with cold water, and dried. The

crude trans-2-phenylcyclopropanecarboxylic acid is then recrystallized from a suitable

solvent system (e.g., ethanol/water) to yield crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following steps:

Crystal Selection and Mounting: A suitable single crystal of the compound is selected under

a polarizing microscope and mounted on a goniometer head.

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K)

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα

radiation). A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the intensities of the

diffraction spots. The data is corrected for various factors, including Lorentz and polarization

effects, and an absorption correction is applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods. The resulting structural model is then refined by full-matrix least-squares

on F², which minimizes the difference between the observed and calculated structure factors.

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Visualizations
The following diagrams illustrate the logical workflow of the experimental process and the key

intermolecular interactions within the crystal lattice.
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Figure 1. Experimental workflow for the synthesis and crystal structure determination.
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To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure of
Phenyl-Substituted Cyclopropanecarboxylic Acids]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b049680#crystal-structure-of-2-2-
chlorophenyl-cyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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